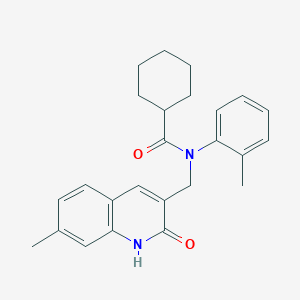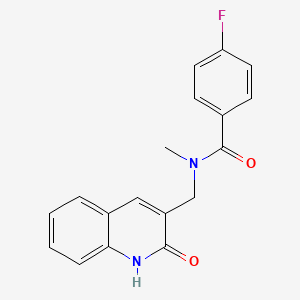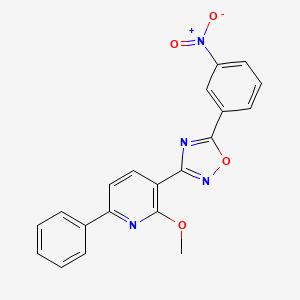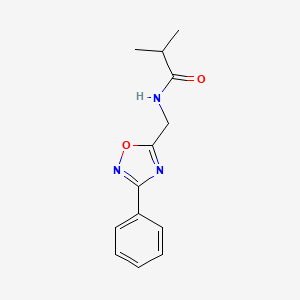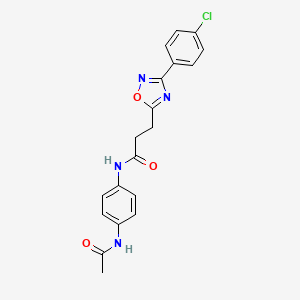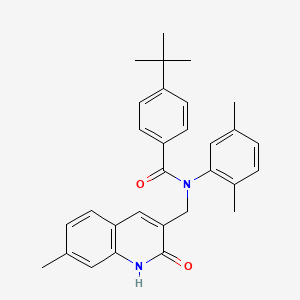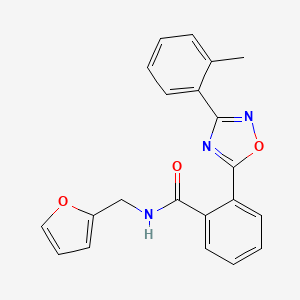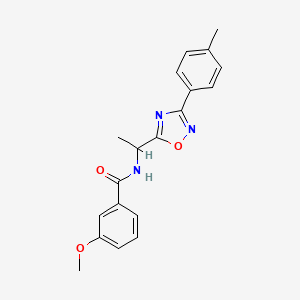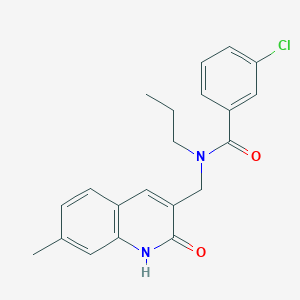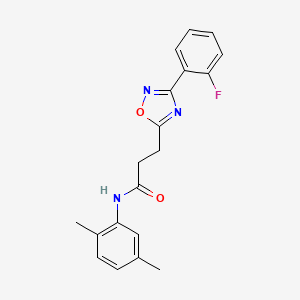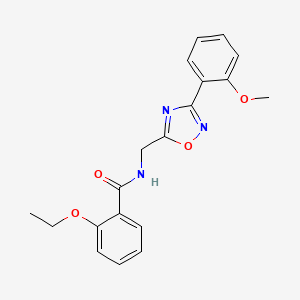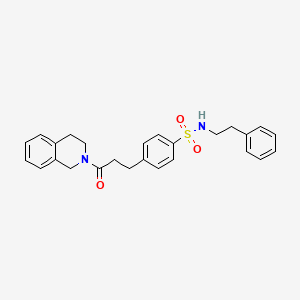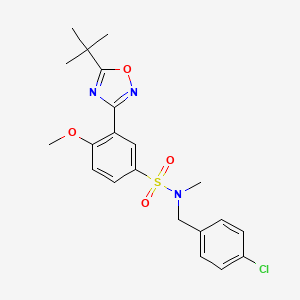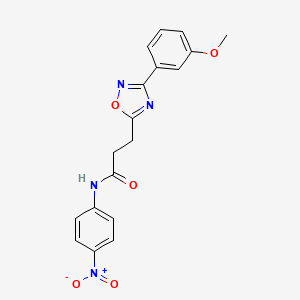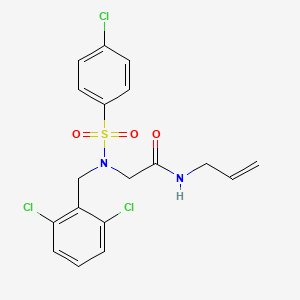
N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide is a chemical compound that belongs to the class of sulfonamides. It is a potent inhibitor of carbonic anhydrase IX (CAIX), which is a tumor-associated enzyme. CAIX is overexpressed in several types of cancer, and its inhibition has been shown to have anti-tumor effects.
Mecanismo De Acción
N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide inhibits N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide, which is overexpressed in several types of cancer. N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide plays a crucial role in the acidification of the tumor microenvironment, which promotes tumor growth and metastasis. Inhibition of N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide by N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide leads to a decrease in the pH of the tumor microenvironment, which inhibits tumor growth and metastasis.
Biochemical and Physiological Effects:
N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also sensitizes cancer cells to radiation therapy and chemotherapy. In addition, it has been shown to decrease the pH of the tumor microenvironment, which inhibits tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide has several advantages for lab experiments. It is a potent inhibitor of N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide, which makes it a useful tool for studying the role of N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide in cancer. It has also been shown to have anti-tumor effects, which makes it a potential candidate for cancer therapy. However, it has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet known. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different types of cancer cells.
Direcciones Futuras
N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide has several potential future directions. It can be further studied for its anti-tumor effects and its potential use in cancer therapy. It can also be used as a tool for studying the role of N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide in cancer. In addition, its mechanism of action can be further elucidated to better understand its effects on different types of cancer cells. Furthermore, it can be modified to improve its potency and selectivity towards N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide, which can enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide involves the reaction of 4-chloro-N-(2,6-dichlorobenzyl)benzenesulfonamide with allyl acetate in the presence of potassium carbonate. The reaction is carried out in acetonitrile at room temperature for 24 hours. The product is isolated by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide has been extensively studied for its anti-tumor effects. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3N2O3S/c1-2-10-22-18(24)12-23(11-15-16(20)4-3-5-17(15)21)27(25,26)14-8-6-13(19)7-9-14/h2-9H,1,10-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAOEJPEOKPPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN(CC1=C(C=CC=C1Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

